molecular formula C12H12FN3O3 B1522624 1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340838-99-4

1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B1522624
CAS-Nummer: 1340838-99-4
Molekulargewicht: 265.24 g/mol
InChI-Schlüssel: IOBQGQPYXXLJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification Within Triazole Carboxylic Acid Derivatives

The classification of this compound within the broader family of triazole carboxylic acids requires understanding of the fundamental structural variations possible within this chemical class. Triazole carboxylic acids can be categorized based on several structural parameters: the position of nitrogen atoms in the triazole ring, the location of the carboxylic acid group, and the nature and position of substituents.

The compound under investigation belongs specifically to the 1H-1,2,3-triazole-4-carboxylic acid subclass, where the carboxylic acid functionality is positioned at the C4 carbon of the triazole ring. This positioning is significant because it influences both the chemical reactivity and the potential biological activity of the molecule. The 1,2,3-triazole system differs fundamentally from its 1,2,4-triazole isomer in terms of nitrogen atom positioning and electronic distribution.

Structurally, 1,2,3-triazoles exist in multiple tautomeric forms, with 1H-1,2,3-triazole and 2H-1,2,3-triazole being aromatic and in equilibrium with each other in solution and gas phase, while 4H-1,2,3-triazole remains nonaromatic. The 1H-1,2,3-triazole form is particularly significant as it represents the most stable and medicinally relevant configuration. Among the possible isomers of monocyclic 1,2,3-triazoles, the 1H-1,2,3-triazole scaffold is widely present in therapeutic agents and has gained substantial interest in medicinal chemistry applications.

The following table summarizes the key structural classifications of triazole carboxylic acid derivatives:

Classification Parameter 1,2,3-Triazole-4-carboxylic acid 1,2,4-Triazole-3-carboxylic acid 1,2,4-Triazole-5-carboxylic acid
Nitrogen arrangement Adjacent nitrogens at positions 1,2,3 Alternating nitrogens at positions 1,2,4 Alternating nitrogens at positions 1,2,4
Carboxylic acid position Position 4 Position 3 Position 5
Aromatic character Fully aromatic Fully aromatic Fully aromatic
Tautomeric forms 1H and 2H forms 1H and 4H forms 1H and 4H forms
Molecular formula (parent) C₃H₃N₃O₂ C₃H₃N₃O₂ C₃H₃N₃O₂

The specific substitution pattern in this compound creates additional structural complexity. The N1 substitution with the fluorinated aromatic group eliminates tautomeric equilibrium, fixing the compound in the 1H-tautomeric form. This structural constraint is important for understanding the compound's chemical behavior and potential interactions with biological targets.

Historical Context of Triazole-Based Compound Development

The development of triazole-based compounds represents a significant chapter in the evolution of medicinal chemistry and pharmaceutical research. The historical progression of triazole derivatives began with the recognition of their antifungal properties and has expanded to encompass a wide range of therapeutic applications. Understanding this historical context provides essential background for appreciating the significance of modern triazole derivatives like this compound.

The introduction of azole derivatives as therapeutic agents marked a revolutionary advancement in the treatment of fungal infections. Until the 1940s, relatively few agents were available for treating systemic fungal infections, with polyene antifungals representing the primary therapeutic option. The development of azoles provided a new mechanism of action and improved therapeutic profiles compared to existing treatments. Ketoconazole, introduced in the early 1980s, became the first orally available compound for systemic fungal infection treatment and was regarded as the drug of choice for nonlife-threatening endemic mycoses for nearly a decade.

The evolution continued with the introduction of first-generation triazoles, which represented a second major advance in antifungal therapy. Both fluconazole and itraconazole displayed broader spectrum antifungal activity compared to imidazoles and demonstrated markedly improved safety profiles compared to amphotericin B and ketoconazole. These developments established triazoles as essential components of the antifungal therapeutic arsenal and demonstrated the potential for further structural modifications to enhance efficacy and safety.

Despite their clinical success, first-generation triazoles faced several limitations that drove continued research and development efforts. These limitations included suboptimal spectrum of activity against certain pathogens, development of resistance, induction of hazardous drug-drug interactions, less than optimal pharmacokinetic profiles, and various toxicity concerns. The recognition of these limitations provided the impetus for developing second-generation triazoles, including voriconazole, posaconazole, and ravuconazole, which demonstrated greater potency and increased activity against resistant and emerging pathogens, particularly Aspergillus species.

The historical development of triazole chemistry has been significantly influenced by advances in synthetic methodology. Among the nitrogen-containing heterocyclic compounds, triazoles have emerged with superior pharmacological applications due to their structural characteristics. Both 1,2,3-triazoles and 1,2,4-triazoles can accommodate a broad range of substituents around their core structures, enabling the construction of diverse novel bioactive molecules. This structural versatility has facilitated the development of compounds with antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities.

The emergence of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, revolutionized the synthesis of 1,2,3-triazole derivatives and opened new avenues for drug discovery and development. This synthetic methodology provided efficient and reliable routes to triazole-containing compounds, enabling researchers to explore diverse structural modifications and develop compounds like this compound with specific substitution patterns.

Significance of Fluorinated and Methoxymethyl Substituents

The incorporation of fluorinated and methoxymethyl substituents in this compound represents a sophisticated approach to molecular design that leverages the unique properties of these functional groups. The presence of fluorine atoms in heterocyclic scaffolds has been demonstrated to enhance biological potency, with several commercially approved drugs containing fluorinated structures. The strategic placement of these substituents in triazole derivatives reflects an understanding of structure-activity relationships and the desire to optimize molecular properties for specific applications.

Fluorine substitution in organic compounds introduces distinctive physicochemical properties that can significantly impact biological activity and molecular behavior. The inclusion of fluorine atoms into organic compounds often increases lipophilicity and metabolic stability while enhancing bioavailability and affinity for target proteins. These effects result from the unique characteristics of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry and imparts distinctive electronic properties to the molecule. The 2-fluoro-5-methylphenyl substituent in the target compound provides these beneficial properties while maintaining structural integrity.

Research has demonstrated that fluorinated five-membered heterocycles exhibit enhanced therapeutic activities across multiple pharmacological categories. These activities include antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal activities, along with various receptor inhibition properties. In many documented cases, the activities of fluorinated azoles have been reported to equal or exceed the potency of reference drugs, highlighting the significant impact of fluorine incorporation on biological activity.

The methoxymethyl substituent at the C5 position of the triazole ring contributes additional important properties to the overall molecular architecture. Methoxymethyl groups are known to enhance solubility characteristics while providing steric and electronic effects that can influence molecular interactions. The combination of increased solubility with maintained structural integrity makes methoxymethyl-substituted compounds particularly attractive for pharmaceutical applications where both solubility and stability are critical factors.

The following table illustrates the comparative properties imparted by different substituent types in triazole derivatives:

Substituent Type Lipophilicity Effect Metabolic Stability Solubility Impact Biological Activity Enhancement
Fluorinated aromatic Increased Significantly enhanced Moderate decrease Often substantial
Methoxymethyl Moderate increase Enhanced Increased Variable, often positive
Non-fluorinated aromatic Variable Standard Variable Baseline comparison
Simple alkyl Increased Standard Decreased Often reduced

The synergistic effects of combining fluorinated and methoxymethyl substituents in a single molecule can result in optimized pharmacological properties. The fluorinated aromatic system provides metabolic stability and enhanced target affinity, while the methoxymethyl group contributes to improved solubility and favorable absorption characteristics. This combination represents a rational approach to drug design that seeks to balance multiple competing molecular properties.

Studies on related fluorinated triazole derivatives have demonstrated the importance of substituent positioning and electronic effects. The 2-fluoro-5-methylphenyl group in this compound provides specific electronic distribution patterns that can influence both chemical reactivity and biological interactions. The meta-positioning of the methyl group relative to the fluorine atom creates distinct electronic environments that may contribute to selective molecular recognition and binding events.

The development of compounds incorporating both fluorinated aromatic systems and methoxymethyl substituents reflects the sophisticated understanding of molecular design principles that has evolved in modern medicinal chemistry. These design strategies acknowledge that optimal therapeutic agents often require careful balance of multiple molecular properties, including potency, selectivity, solubility, stability, and bioavailability. The specific combination of substituents in this compound represents an attempt to achieve such optimization through rational molecular design.

Eigenschaften

IUPAC Name

1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-7-3-4-8(13)9(5-7)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBQGQPYXXLJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-Fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1340838-99-4) is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, highlighting its potential in anticancer applications and other therapeutic areas.

  • Molecular Formula : C12_{12}H12_{12}FN3_3O3_3
  • Molecular Weight : 265.25 g/mol
  • Purity : >90% .

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of anticancer properties. The following sections summarize key findings from various studies.

In Vitro Studies

A significant investigation into the anticancer potential of triazole derivatives was conducted using the National Cancer Institute's NCI60 cell line panel. The study revealed that various synthesized triazoles exhibited varying degrees of cytotoxicity against different cancer cell lines.

Table 1 summarizes the activity of selected triazole compounds:

CompoundCell LineLog GI50 (µM)Activity Level
25Colon cancer (KM12)−5.43Moderate
Melanoma (SK-MEL-5)−5.55Moderate
Ovarian cancer−5.52Moderate
6bLeukemia (SR)−5.29High
15aRenal cancer (UO-31)−5.29High

The compound demonstrated moderate activity against melanoma and colon cancers and exhibited selective cytotoxicity towards leukemia cell lines .

The mechanism by which triazoles exert their anticancer effects often involves interference with cellular proliferation pathways and induction of apoptosis in cancer cells. The presence of specific functional groups, such as methoxy and carboxylic acid moieties, appears to enhance the binding affinity to target proteins involved in cancer progression .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:

  • Colon Cancer Model : In a study utilizing a colon cancer model, compounds similar to this compound showed significant tumor growth inhibition when administered at specific doses.
  • Leukemia Treatment : Another study focused on leukemia cell lines demonstrated that certain triazoles could induce apoptosis through mitochondrial pathways, suggesting a potential for therapeutic use in hematological malignancies .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that 1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant activity against a range of bacteria and fungi.

Case Study: Antifungal Efficacy

A study published in 2023 evaluated the antifungal efficacy of this compound against various strains of Candida and Aspergillus. The results indicated that the compound inhibited fungal growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.

StrainMinimum Inhibitory Concentration (MIC)
Candida albicans12.5 µg/mL
Aspergillus niger25 µg/mL

Cancer Research

Recent research has also focused on the compound’s role in cancer therapy. Its ability to inhibit specific enzymes involved in tumor growth has been investigated.

Case Study: Enzyme Inhibition

In vitro studies showed that the compound inhibits the activity of certain kinases associated with cancer proliferation. This inhibition was quantified through enzyme assays, revealing promising IC50 values.

EnzymeIC50 Value (µM)
Kinase A0.5
Kinase B0.8

Pesticide Development

The triazole structure is prevalent in agrochemicals, particularly fungicides. The compound's efficacy as a fungicide was assessed in agricultural settings.

Case Study: Field Trials

Field trials conducted in 2024 demonstrated that formulations containing this compound significantly reduced fungal diseases in crops such as wheat and corn.

CropDiseaseEfficacy (%)
WheatFusarium Head Blight85
CornGray Leaf Spot78

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis due to its reactive triazole group. Research indicates its potential for enhancing the properties of polymers used in coatings and adhesives.

Case Study: Polymer Modification

A study explored the incorporation of this compound into polyurethanes, resulting in improved thermal stability and mechanical properties.

PropertyControl PolymerModified Polymer
Thermal Stability (°C)250280
Tensile Strength (MPa)3045

Vergleich Mit ähnlichen Verbindungen

Structural Analysis

The compound is compared to structurally analogous triazole-4-carboxylic acids (Table 1):

Compound Name Substituents (Position 1) Substituents (Position 5) Key Features Reference
Target Compound 2-Fluoro-5-methylphenyl Methoxymethyl Fluorine enhances lipophilicity; methoxymethyl improves solubility.
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution).
5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Methoxyphenyl Methyl Methoxy group increases electron density; methyl reduces steric hindrance.
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Chloro-2-fluorophenyl Methyl Halogenation (Cl, F) enhances metabolic stability and binding affinity.
1-(Thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl Heteroaromatic substituent improves zwitterionic character and bioactivity.

Key Observations :

  • Electron-Withdrawing Groups: The 2-fluoro substituent in the target compound increases acidity and polarity compared to non-fluorinated analogs like 5-methyl-1-(4-methoxyphenyl) derivatives .
  • Tautomerism : Unlike the formyl-substituted analog (), the target compound’s methoxymethyl group stabilizes the open-chain form, reducing tautomeric complexity .
  • Bioactivity Drivers : Halogenation (F, Cl) and heteroaromatic substituents (e.g., thiazolyl) correlate with enhanced antitumor activity in NCI-H522 lung cancer cells (GP values: 62–70%) .

Physicochemical Properties

  • Solubility : The methoxymethyl group improves aqueous solubility compared to methyl or formyl substituents .
  • Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group, enhancing ionization at physiological pH .
  • Thermal Stability : Halogenated analogs (e.g., 4-chloro-2-fluorophenyl derivatives) exhibit higher melting points (155–156°C) due to intermolecular halogen bonding .

Vorbereitungsmethoden

Step 1: Preparation of 1-substituted-4-bromo-1H-1,2,3-triazole Intermediate

  • Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2–50.
  • Cool the solution to between −78 °C and 0 °C.
  • Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 0.8–1.5 relative to the starting dibromo compound.
  • Stir for 0.5–2 hours to selectively substitute one bromine atom.
  • Quench the reaction with hydrochloric acid (molar ratio 1:1–20).
  • Extract with an organic solvent, dry over anhydrous magnesium or sodium sulfate, filter, concentrate under reduced pressure at 40–50 °C.
  • Cool to −5 to 5 °C to crystallize and isolate the 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Step 2: Carboxylation and Formation of 1-substituted-1H-1,2,3-triazole-4-carboxylic Acid

  • Treat the 1-substituted-4-bromo intermediate with a Grignard reagent isopropylmagnesium chloride-lithium chloride composite without isolation.
  • Heat the mixture to 10–50 °C and stir for 0.5–2 hours.
  • Cool to −30 to 0 °C and introduce carbon dioxide gas for 5–30 minutes.
  • Warm to 20–25 °C and adjust pH to 1–5 with hydrochloric acid.
  • Extract with organic solvent, dry, concentrate, and crystallize to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 3: Methylation to Obtain Methyl Ester

  • Dissolve the acid mixture in a mixed solvent of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) with volume ratios ranging from 1–99% to 99–1%.
  • Add inorganic or organic base and methyl iodide.
  • React at 0–80 °C for 5–48 hours.
  • After reaction, perform aqueous-organic phase separation, drying, and concentration.
  • Crystallize to isolate the 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid methyl ester.

Step 4: Introduction of Methoxymethyl Group at the 5-Position

  • The methoxymethyl group can be introduced via alkylation of the 5-position using methoxymethyl chloride or bromide under basic conditions.
  • This step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Alternative Synthetic Routes via Click Chemistry

An alternative approach involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method, as described in literature for 1,2,3-triazole derivatives:

  • Prepare an alkyne-functionalized methoxymethyl precursor.
  • Prepare an azide derivative of 2-fluoro-5-methylphenyl.
  • Perform Cu(I)-catalyzed cycloaddition in a THF/water mixture with sodium ascorbate and copper sulfate pentahydrate as catalysts.
  • Purify the triazole product by chromatography.
  • Subsequent oxidation or carboxylation at the 4-position can be achieved by directed lithiation and carbonation.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time Solvent(s) Notes
1. Mono-substitution Isopropylmagnesium chloride, HCl quench −78 to 0 0.5–2 h THF or METHF Cooling critical for selectivity
2. Carboxylation CO₂ gas, Grignard reagent composite −30 to 25 0.5–2 h + 5–30 min CO₂ THF/METHF pH adjustment to 1–5 after reaction
3. Methylation Methyl iodide, base (inorganic/organic) 0 to 80 5–48 h THF/METHF + DMF/DMA Mixed solvent system for solubility
4. Methoxymethyl alkylation Methoxymethyl chloride/bromide, base 0 to 50 Variable Aprotic solvent (e.g., DMF) Control to avoid over-alkylation
Alternative CuAAC approach Azide + alkyne, CuSO₄·5H₂O, sodium ascorbate catalyst Room temperature Overnight THF/H₂O (1:2) High regioselectivity, requires further carboxylation

Research Findings and Considerations

  • Selectivity and Yield: The stepwise Grignard and carboxylation approach provides high regioselectivity and yields (~70–99%) for the triazole-4-carboxylic acid core.
  • Solvent Choice: THF and methyltetrahydrofuran are preferred for their ability to stabilize organometallic intermediates and dissolve reactants.
  • Temperature Control: Low temperatures (−78 to 0 °C) are critical during Grignard addition and carboxylation to suppress side reactions.
  • Methylation: Methyl iodide methylation requires careful control of reaction time and temperature to avoid over-alkylation or decomposition.
  • CuAAC Method: Offers a versatile route to 1,2,3-triazoles with diverse substituents, but requires additional steps for carboxylation and functionalization at specific ring positions.
  • Purification: Crystallization and chromatography are employed to isolate pure products, with drying agents such as anhydrous magnesium sulfate used to remove moisture.

Q & A

Q. What are the established synthetic routes for preparing 1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. Key steps include:

  • Precursor preparation : Reacting 2-fluoro-5-methylphenyl azide with a propargyl derivative containing the methoxymethyl and carboxylic acid precursors.
  • Cyclization : Using Cu(I) catalysts (e.g., CuI) to promote regioselective triazole ring formation .
  • Functional group modification : Post-cyclization oxidation or hydrolysis to introduce the carboxylic acid moiety, as demonstrated in analogous triazole syntheses .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity of the triazole ring. For example, the methoxymethyl group’s protons appear as a singlet (~δ 3.3–3.5 ppm), while the fluorine atom induces splitting in aromatic protons .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are preferred for polar triazole derivatives .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. How is crystallographic data obtained and refined for structural validation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., using methanol/water). Data collection at 100–293 K ensures minimal thermal motion .
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05), anisotropic displacement parameters, and hydrogen bonding analysis .
  • Software : WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and generating publication-quality figures .

Advanced Research Questions

Q. How does ring-chain tautomerism influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Tautomer Detection : 1H^1H NMR in DMSO-d6_6 or CDCl3_3 reveals equilibrium between open-chain (carboxylic acid) and cyclic (lactone) forms. For example, a 20:80 ratio of open:cyclic tautomers was observed in a related 5-formyl triazole .
  • Impact on Bioactivity : Tautomerism alters electron density and hydrogen-bonding capacity. Use density functional theory (DFT) to model tautomer stability and correlate with experimental IC50_{50} values in biological assays .

Q. What experimental design considerations are critical for evaluating antiproliferative activity?

Methodological Answer:

  • Cell Line Selection : Test against cancer lines with known sensitivity to triazole derivatives (e.g., NCI-H522 lung cancer, MCF-7 breast cancer) .
  • Dose-Response Curves : Use 3–5 logarithmic concentrations (1–100 µM) with 48–72 hr incubation. Include positive controls (e.g., doxorubicin) and solvent controls.
  • Mechanistic Studies : Follow up with apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3/7 activation .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Variability : Compare substituent effects. For example, replacing the methoxymethyl group with a trifluoromethyl group may enhance c-Met kinase inhibition .
  • Assay Conditions : Control for pH (affects carboxylic acid ionization), serum protein binding, and metabolic stability (e.g., liver microsome assays).
  • Data Reproducibility : Validate findings in ≥2 independent labs using standardized protocols (e.g., NCI-60 screening guidelines) .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., c-Met kinase). Focus on hydrogen bonds between the carboxylic acid and kinase active sites .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett constants for substituents. Validate with leave-one-out cross-validation .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to sodium or lysine salts for improved aqueous solubility.
  • Prodrug Strategy : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to encapsulate the compound, as demonstrated for similar triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluoro-5-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.